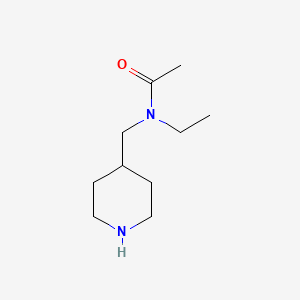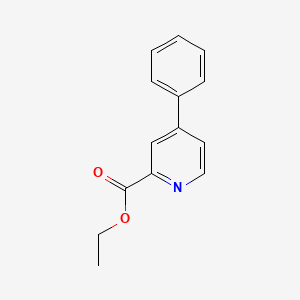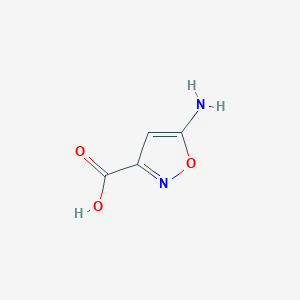
1-Chloro-1-(4-fluorophenyl)propan-2-one
Descripción general
Descripción
1-Chloro-1-(4-fluorophenyl)propan-2-one is a chemical compound with the molecular formula C9H8ClFO . It is also known as 4’-Chloro-4-fluoropropiophenone .
Molecular Structure Analysis
The molecular weight of this compound is 186.61 g/mol . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available in the searched resources. The molecular weight is 186.61 g/mol .Aplicaciones Científicas De Investigación
Molecular Structure and Analysis
One study focused on the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, HOMO and LUMO, MEP analysis of a related compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. The study utilized HF and density functional methods for its analysis, revealing insights into the molecule's vibrational wavenumbers, geometrical parameters, stability, and electron density transfer characteristics (Najiya et al., 2014).
Synthesis and Reactivity
Another research application includes the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity, showcasing the compound's role as a chiral intermediate in the synthesis of antidepressant drugs (Choi et al., 2010).
Crystal Structures and Hirshfeld Surface Studies
The synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives including 1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one were explored, providing insights into the compound's intermolecular interactions and potential applications in designing new materials (Salian et al., 2018).
Anticancer Activity
Research on new analogs of SYA013 as sigma-2 ligands with anticancer activity highlighted the compound's potential in inhibiting several cancer cell lines, indicating its applicability in cancer research (Asong et al., 2019).
Photophysical Properties
The effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds similar to 1-Chloro-1-(4-fluorophenyl)propan-2-one, was studied, revealing its applications in understanding solvatochromic effects and designing novel photonic and electronic materials (Kumari et al., 2017).
Propiedades
IUPAC Name |
1-chloro-1-(4-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)9(10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBNVDPZTSCHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593498 | |
| Record name | 1-Chloro-1-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23211-68-9 | |
| Record name | 1-Chloro-1-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B1627525.png)







![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)


![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)

